3-{[(4-chlorophenyl)sulfonyl]acetyl}-2H-chromen-2-one
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Overview
Description
3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one typically involves multiple steps. One common method is the Knoevenagel condensation, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the chromen-2-one core. . The final step involves the acetylation of the intermediate product to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)-2H-chromen-2-one: This compound has a bromoacetyl group instead of a chlorobenzenesulfonyl group.
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
Uniqueness
3-[2-(4-Chlorobenzenesulfonyl)acetyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H11ClO5S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)sulfonylacetyl]chromen-2-one |
InChI |
InChI=1S/C17H11ClO5S/c18-12-5-7-13(8-6-12)24(21,22)10-15(19)14-9-11-3-1-2-4-16(11)23-17(14)20/h1-9H,10H2 |
InChI Key |
CLYSCBPAEZVXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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